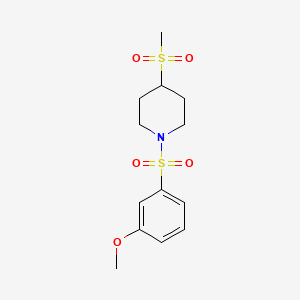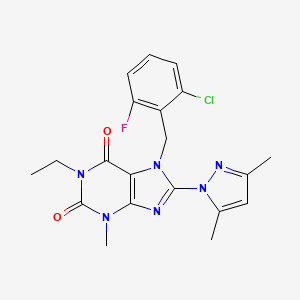
2-(3-Fluorophenyl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone, commonly known as FPE, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FPE is a piperazine derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of FPE is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). FPE binds to the serotonin transporter protein, preventing the reuptake of serotonin into the presynaptic neuron, leading to an increase in serotonin levels in the synaptic cleft. This increased serotonin availability is thought to contribute to the anxiolytic and antidepressant-like effects of FPE.
Biochemical and Physiological Effects
FPE has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. FPE has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuroplasticity and the survival of neurons. These effects are thought to contribute to the anxiolytic and antidepressant-like effects of FPE.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FPE in lab experiments is its unique pharmacological profile, which makes it a promising candidate for the development of new drugs for the treatment of various disorders. However, the limitations of FPE include its potential toxicity and the lack of long-term safety data.
Future Directions
There are several future directions for the study of FPE. One potential direction is to further investigate the mechanism of action of FPE and its effects on various neurotransmitters. Another direction is to study the long-term safety and toxicity of FPE. Additionally, the development of new drugs based on FPE could be an important area of research in the future.
Synthesis Methods
The synthesis of FPE involves the reaction of 3-fluoroacetophenone with propargylamine in the presence of sodium hydride, followed by the reaction with piperazine in the presence of acetic anhydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
FPE has been studied extensively for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. FPE has been shown to exhibit anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the development of new drugs for the treatment of these disorders.
properties
IUPAC Name |
2-(3-fluorophenyl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-2-6-17-7-9-18(10-8-17)15(19)12-13-4-3-5-14(16)11-13/h1,3-5,11H,6-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTDCDUQEDSYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2505765.png)

![4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2505769.png)




![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)